REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:18][CH2:17][C:12]3([NH:16][CH2:15][CH2:14][CH2:13]3)[CH2:11]2)[CH:7]=[N:8][CH:9]=1)[CH3:2].C=O.[C:21](=O)(O)[O-].[Na+]>C(O)=O>[CH3:21][N:16]1[C:12]2([CH2:17][CH2:18][N:10]([C:6]3[CH:7]=[N:8][CH:9]=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=3)[CH2:11]2)[CH2:13][CH2:14][CH2:15]1 |f:2.3|
|
Name
|
|
Quantity
|
360.4 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=NC1)N1CC2(CCCN2)CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (4×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to afford a viscous brown liquid
|
Type
|
DISTILLATION
|
Details
|
This was distilled
|
Type
|
CUSTOM
|
Details
|
a Kugelrohr apparatus (2 mm, 180° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC12CN(CC2)C=2C=NC=C(C2)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |